rac-(3R,4S)-4-aminooxolane-3-carboxylic acid hydrochloride, cis
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Overview
Description
rac-(3R,4S)-4-aminooxolane-3-carboxylic acid hydrochloride, cis is a chiral compound with significant potential in various scientific fields. This compound is characterized by its unique stereochemistry, which plays a crucial role in its reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(3R,4S)-4-aminooxolane-3-carboxylic acid hydrochloride, cis typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of oxirane derivatives and amino acid precursors, followed by cyclization and subsequent hydrochloride salt formation .
Industrial Production Methods
Industrial production of this compound often employs optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts are employed to streamline the production process and reduce costs .
Chemical Reactions Analysis
Types of Reactions
rac-(3R,4S)-4-aminooxolane-3-carboxylic acid hydrochloride, cis undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield different amino derivatives.
Substitution: Nucleophilic substitution reactions are common, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents and nucleophiles such as amines and alcohols are used under mild to moderate conditions.
Major Products
The major products formed from these reactions include various substituted oxolane derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
rac-(3R,4S)-4-aminooxolane-3-carboxylic acid hydrochloride, cis has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex molecules.
Biology: Investigated for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Explored for its therapeutic potential in treating metabolic disorders and as a precursor for drug development.
Mechanism of Action
The mechanism of action of rac-(3R,4S)-4-aminooxolane-3-carboxylic acid hydrochloride, cis involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique stereochemistry allows it to bind selectively to these targets, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- rac-(3R,4S)-4-(prop-2-en-1-yl)oxolan-3-amine, cis
- rac-(3R,4S)-4-methyloxolan-3-amine hydrochloride, cis
- rac-(3R,4S)-4-(吡啶-4-基)吡咯烷-3-羧酸二盐酸盐,反式
Uniqueness
rac-(3R,4S)-4-aminooxolane-3-carboxylic acid hydrochloride, cis stands out due to its specific stereochemistry, which imparts unique reactivity and biological activity compared to its analogs. This makes it a valuable compound for targeted applications in research and industry .
Properties
CAS No. |
2227788-87-4 |
---|---|
Molecular Formula |
C5H10ClNO3 |
Molecular Weight |
167.6 |
Purity |
95 |
Origin of Product |
United States |
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